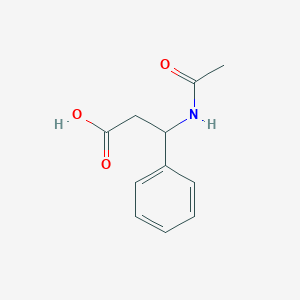

3-Acetamido-3-phenylpropanoic acid

説明

Nomenclature and Structural Considerations of 3-Acetamido-3-phenylpropanoic Acid

A clear understanding of a compound's nomenclature and structure is fundamental to its study. This section outlines the standardized naming conventions and the three-dimensional arrangement of atoms in this compound.

IUPAC and Common Synonyms for this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred IUPAC name for this compound is This compound . nih.govechemi.com However, it is also known by several other synonyms in the chemical literature. These include N-acetyl-3-amino-3-phenylpropionic acid and various designations based on the core structure of phenylalanine. nih.gov

| Nomenclature Type | Name |

| Preferred IUPAC Name | This compound |

| Synonym | N-acetyl-3-amino-3-phenylpropionic acid |

| Synonym | N-Acetyl-D,L-Phenylalanine |

| Synonym | Afalanine |

| Synonym | N-Acetyl-3-Phenyl-Dl-Alanine |

| Synonym | Dl-N-Acetyl-3-Phenylalanine |

Stereochemical Isomers and Enantiomeric Forms of this compound

The presence of a chiral center at the third carbon atom of the propanoic acid chain means that this compound can exist as different stereoisomers. Specifically, it has two enantiomeric forms: (R)-3-acetamido-3-phenylpropanoic acid and (S)-3-acetamido-3-phenylpropanoic acid. nih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities. The racemic mixture, containing equal amounts of both enantiomers, is often denoted as (±)-3-acetamido-3-phenylpropanoic acid. The specific stereochemistry is a critical factor in the compound's application, particularly in pharmaceutical contexts where one enantiomer may be therapeutically active while the other is inactive or even detrimental.

Historical Context and Early Research on this compound and Related Structures

The study of amino acids and their derivatives has a rich history. Phenylalanine, the parent amino acid of this compound, was first isolated in 1879. Early research on related structures, such as phenylpropanoic acid (also known as hydrocinnamic acid), focused on its preparation through methods like the hydrogenation of cinnamic acid. wikipedia.org The development of synthetic methodologies for amino acid derivatives, including N-acetylation, became crucial for peptide synthesis and the study of their metabolic pathways.

Research into β-amino acids, a class of compounds to which this compound belongs, has also been a significant area of investigation. The synthesis of β-lactams, four-membered cyclic amides, through reactions like the Staudinger ketene-imine cycloaddition, has provided routes to various β-amino acid derivatives. nih.gov These early synthetic efforts laid the groundwork for the later exploration of compounds like this compound in more specialized research areas.

Significance of this compound in Contemporary Chemical and Biological Research

In modern research, this compound and its analogs continue to be relevant in several scientific disciplines.

Role as a Model Compound in Mechanistic Organic Chemistry Studies

The structure of this compound makes it a useful model compound for studying various organic reaction mechanisms. For instance, the conversion of phenylalanine to phenyllactic acid, a related transformation, is used as a discovery-based experiment to teach students about nucleophilic substitution and diazotization reactions. aurco.org The stereospecificity of such reactions can be investigated using the enantiomers of the starting material. Furthermore, derivatives of phenylpropanoic acid are utilized in studies of cyclization reactions to form indanones and tetralones. wikipedia.org

Relevance in Medicinal Chemistry and Pharmaceutical Sciences

The field of medicinal chemistry has seen significant interest in phenylpropanoic acid derivatives and related β-amino acid structures. Phenylpropanoids, which share the C6-C3 carbon skeleton, are a major class of phenolic acids with a wide range of biological activities, including antimicrobial and antioxidant properties. nih.gov The synthesis of novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been explored for developing antimicrobial candidates against multidrug-resistant pathogens. nih.gov

Furthermore, β-benzamido hydroxamic acids have been investigated as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), a target for anti-inflammatory therapies. researchgate.net The development of vasopeptidase inhibitors for treating hypertension has also involved intermediates structurally related to this compound. acs.org The ability to synthesize specific enantiomers of these compounds is crucial, as biological targets often exhibit high stereoselectivity. The search for novel inhibitors of enzymes like β-secretase (BACE1), implicated in Alzheimer's disease, has also led to the synthesis and evaluation of various β-amino acid derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWAFOFDKZAKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392879 | |

| Record name | 3-Acetamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40638-98-0 | |

| Record name | 3-Acetamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetamido 3 Phenylpropanoic Acid and Its Derivatives

Classical Organic Synthesis Routes for 3-Acetamido-3-phenylpropanoic Acid

Classical approaches to synthesizing this compound and its derivatives rely on well-established reaction mechanisms, including condensation reactions and sequential multi-step syntheses that build the molecule from precursor components.

Amidation and Condensation Reactions in this compound Synthesis

The formation of the amide bond in this compound is a critical step that can be accomplished via several condensation strategies. One prominent method is the Rodionov reaction, which involves the condensation of benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. google.comresearchgate.net This one-pot synthesis is valued for its efficiency, high selectivity, and for proceeding without the need to isolate intermediate products. google.com The reaction between the aldehyde, malonic acid, and ammonia (B1221849) source (ammonium acetate) directly generates the β-amino acid, 3-amino-3-phenylpropanoic acid. google.comresearchgate.net

Another classical approach involves the activation of a carboxylic acid. For instance, the amidation of 3-phenylpropanoic acid can be achieved by forming a mixed carbonic carboxylic anhydride (B1165640) intermediate. biosynth.com This is typically done using reagents like ethyl chloroformate and a base such as triethylamine. While this specific example illustrates the general principle of amide bond formation, for the target molecule, the starting material would be 3-amino-3-phenylpropanoic acid, which is then acetylated.

The Mannich reaction represents another route, where a carbamidomethylation of a 3-phenylpropionic acid derivative can yield a β-amino acid structure. orgsyn.org This reaction utilizes an electrophile generated in situ to react with an enolate, establishing the core amino acid framework. orgsyn.org

Multi-step Synthetic Sequences for this compound

A common and logical multi-step pathway to this compound involves the introduction of a nitrogen-containing group onto the phenylpropanoic acid backbone, its subsequent transformation into an amine, and a final acylation step.

This synthetic route can begin with the nitration of a phenyl-containing starting material. For example, the nitration of an aromatic ring is a fundamental reaction in organic synthesis, often accomplished using a mixture of concentrated sulfuric acid and concentrated nitric acid. This "mixed acid" system generates the reactive nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution to introduce a nitro group onto the phenyl ring. This creates a nitrophenyl intermediate, such as 3-nitro-3-phenylpropanoic acid. nih.gov An alternative precursor is cinnamic acid, which can be converted to 3-bromo-3-phenylpropanoic acid by treatment with hydrobromic acid. prepchem.com This bromo-derivative can then serve as a substrate for substitution with a nitrogen-containing nucleophile.

Once the nitro-substituted precursor is obtained, the next crucial step is the reduction of the nitro group to a primary amine (–NH₂). This transformation yields 3-amino-3-phenylpropanoic acid. nih.gov There are several standard reduction methods available for this purpose. Catalytic hydrogenation is a common and clean method, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). Another widely used method is metal-acid reduction, using reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

The final step in this sequence is the acetylation of the amino group of 3-amino-3-phenylpropanoic acid to form the desired acetamido group (–NHCOCH₃). This is a standard N-acylation reaction. nih.gov A highly effective and common reagent for this transformation is acetic anhydride (Ac₂O). nih.govyoutube.com The reaction is often carried out in the presence of a base, such as pyridine, which neutralizes the acetic acid byproduct. researchgate.net Alternatively, acetyl chloride can be used. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond and yielding the final product, this compound. youtube.com

Utilization of Specific Reagents and Reaction Conditions

The synthesis of this compound and its precursors employs a range of specific reagents and conditions to ensure high yields and purity. The selection of these reagents is critical for the success of each synthetic step.

For condensation reactions like the Rodionov synthesis, the key reagents are an aldehyde (e.g., benzaldehyde), malonic acid, and ammonium acetate, often heated in an alcoholic solvent like ethanol (B145695) or butanol. google.comresearchgate.net Amide bond formation can also be facilitated by coupling agents such as HBTU and TBTU, which activate the carboxylic acid group for reaction with an amine. biosynth.com

The table below summarizes some of the key reagents used in the various synthetic methodologies.

| Reagent | Role / Reaction Type | Example Use |

| Benzaldehyde | Carbonyl precursor | Rodionov reaction for β-amino acid synthesis google.com |

| Malonic Acid | Methylene (B1212753) component | Rodionov and Knoevenagel condensations google.comresearchgate.netias.ac.in |

| Ammonium Acetate | Ammonia source and catalyst | Rodionov reaction google.comresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Catalyst | Nitration of aromatic rings |

| Nitric Acid (HNO₃) | Nitrating agent | Nitration of aromatic rings |

| Acetic Anhydride (Ac₂O) | Acetylating agent | N-acetylation of amines nih.govyoutube.com |

| Pyridine | Base and catalyst | Acetylation reactions researchgate.net |

| Palladium on Carbon (Pd/C) | Catalyst | Catalytic hydrogenation (e.g., reduction of nitro groups) google.com |

| Hydrobromic Acid (HBr) | Reagent | Addition to alkenes (e.g., Cinnamic Acid) prepchem.com |

| Triethylamine (Et₃N) | Base | Mixed anhydride formation orgsyn.org |

These reagents represent a toolbox for the classical organic chemist to construct the target molecule through carefully planned synthetic sequences.

Coupling Reagents for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. In the context of producing derivatives of this compound, this typically involves the reaction of a carboxylic acid with an amine. Due to the low reactivity of these functional groups under ambient conditions, a "coupling reagent" is required to activate the carboxylic acid. luxembourg-bio.com This is achieved by converting the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

A primary class of coupling reagents is the carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). luxembourg-bio.compeptide.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate. This activated species can then react directly with an amine to form the desired amide. luxembourg-bio.com However, this intermediate is susceptible to racemization, particularly for α-amino acids, through the formation of an oxazolone. luxembourg-bio.com To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.goviucr.org

More recent developments have led to the creation of phosphonium (B103445) and aminium/uronium salt-based reagents, which are generally more effective and lead to less racemization. luxembourg-bio.compeptide.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) react with the carboxylic acid to form an active ester, which is less prone to side reactions. luxembourg-bio.compeptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is noted for reacting faster and with less epimerization compared to HBTU. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | One of the earliest coupling reagents; by-product (DCU) is insoluble in many solvents. luxembourg-bio.com |

| Carbodiimides | Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea (B33335) by-product is often more soluble. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective reagent, often used in solid-phase peptide synthesis. luxembourg-bio.com |

| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective for coupling N-methyl amino acids. peptide.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient, with low racemization, especially when HOBt is added. peptide.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Reacts faster and with less epimerization than HBTU. peptide.com |

Protective Group Strategies (e.g., Boc Deprotection)

In multi-step syntheses, particularly those involving amino acids, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. peptide.com For β-amino acids like this compound, the amino group is commonly protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups. jk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.com

A key advantage of the Boc group is its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions. This "deprotection" step is crucial for subsequent reactions, such as peptide coupling. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). nih.govjk-sci.com The mechanism involves protonation of the Boc group by the strong acid, leading to its cleavage into gaseous byproducts (isobutylene and carbon dioxide) and the free amine. jk-sci.com Other acidic systems, such as hydrogen chloride (HCl) in an organic solvent like dioxane, can also be employed. mdpi.com The choice of deprotection agent can be critical to avoid side reactions with other acid-labile groups present in the molecule. researchgate.net

While the Boc group is prevalent, other protective groups are also used in peptide and amino acid chemistry. The Fluorenylmethyloxycarbonyl (Fmoc) group is notable for its base-lability, offering an orthogonal protection strategy to the acid-labile Boc group. creative-peptides.comgoogle.com The Benzyloxycarbonyl (Cbz or Z) group is another common amine protection, removable by hydrogenolysis. peptide.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Stability | Deprotection Reagents |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Base stable, acid labile | Trifluoroacetic acid (TFA), HCl in dioxane. jk-sci.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid stable, base labile | Piperidine in DMF. creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Acid/base stable | H₂/Pd (Hydrogenolysis). peptide.com |

| Triphenylmethyl | Trt | Base stable, mildly acid labile | TFA, HBr/AcOH. creative-peptides.com |

Asymmetric and Stereoselective Synthesis of this compound

The synthesis of single-enantiomer β-amino acids is of significant interest due to their applications in pharmaceuticals and as building blocks for β-peptides. hilarispublisher.comresearchgate.net Consequently, numerous asymmetric and stereoselective methods have been developed.

Enantioselective Approaches to β-Amino Acid Derivatives

A variety of catalytic asymmetric strategies are employed to synthesize chiral β-amino acid derivatives from prochiral precursors. hilarispublisher.comnih.gov Catalytic enantioselective conjugate addition reactions are among the most powerful methods, utilizing readily available α,β-unsaturated carbonyl compounds as starting materials. nih.gov For example, a copper-catalyzed hydroamination of cinnamic acid derivatives can provide enantioenriched β-amino acid products. nih.govnih.gov This approach uses a chiral ligand to control the regioselectivity of a hydrocupration step, directing the addition to the β-position, which then reacts with an electrophilic amine source. nih.govnih.gov Other methods include the asymmetric hydrogenation of enamines and the addition of nucleophiles to imines. nih.gov

Chiral Catalysis in this compound Synthesis (e.g., Rhodium-Catalyzed Hydrogenation)

Rhodium-catalyzed asymmetric hydrogenation is a highly efficient and environmentally friendly method for producing chiral molecules. acs.org This technique has been successfully applied to the synthesis of β-amino acid derivatives. The general strategy involves the hydrogenation of a prochiral β-enamino ester or a related β-acrylate substrate. acs.orgnih.gov The success of the reaction hinges on the use of a chiral phosphine (B1218219) ligand coordinated to the rhodium center, which creates a chiral environment and directs the hydrogen addition to one face of the double bond, resulting in a product with high enantiomeric excess (ee). nih.gov

For instance, the Rh-TangPhos catalyst system has been shown to achieve high conversions and up to 96.3% ee in the asymmetric hydrogenation of N-aryl β-enamino esters. nih.gov Similarly, Rh-monophosphite catalysts have been developed for the highly enantioselective hydrogenation of β-phthalimide acrylates, yielding β²-amino acid derivatives with up to 99% ee. acs.org The choice of ligand and substrate, particularly the protecting group on the nitrogen, is crucial for achieving high stereoselectivity. acs.orgrsc.org

Table 3: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for β-Amino Acid Synthesis

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rh-TangPhos | N-aryl β-enamino esters | Up to 96.3% | nih.gov |

| Rh-monophosphite (manniphos) | β-phthalimide acrylates | Up to 99% | acs.org |

| Rh-monodentate phosphoramidites | Protected β²-dehydroamino acids | Up to 91% | nih.govrsc.org |

| Rhodium/bis(phosphine)-thiourea | β-amino nitroolefins | Up to 96% | acs.org |

Diastereoselective Methods in this compound Synthesis

Diastereoselective synthesis involves converting a chiral starting material into a product with a new stereocenter, where the existing chirality influences the stereochemical outcome of the reaction. One such approach is the Mannich-type reaction of a metal enolate with an electrophilic amine source. For example, a titanium enolate derived from an N-acyloxazolidinone (a chiral auxiliary) can react with a benzyl (B1604629) carbamate-derived electrophile to produce a β-amino acid derivative with high diastereoselectivity (e.g., 9:1). orgsyn.org The chiral auxiliary is later cleaved to yield the desired chiral product. orgsyn.org

Another powerful diastereoselective technique is crystallization-induced dynamic resolution (CIDR). This method is used to resolve a racemic mixture of a chiral acid. The racemic acid is treated with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. acs.org Under conditions that allow for the epimerization of the acid's stereocenter, one of the diastereomeric salts, being less soluble, preferentially crystallizes from the solution. This shifts the equilibrium, converting the more soluble diastereomer into the less soluble one, ultimately leading to a high yield and high diastereomeric excess of a single salt. acs.orgnih.gov This salt can then be treated with acid to release the optically enriched free acid. acs.org This has been applied to the synthesis of (R)-2-bromo-3-phenylpropanoic acid, a precursor for related chiral compounds. acs.orgamazonaws.com

Chemo-Enzymatic and Biocatalytic Routes to this compound

Chemo-enzymatic and biocatalytic methods are gaining prominence as they offer highly selective and environmentally benign alternatives to traditional chemical synthesis. semanticscholar.org These approaches leverage the high stereo- and regioselectivity of enzymes to perform key transformations.

For the synthesis of chiral β-hydroxy acids, which are precursors to β-amino acids, lipases are often used for the kinetic resolution of a racemic ester. researchgate.net For example, Porcine pancreas lipase (B570770) (PPL) can selectively hydrolyze one enantiomer of racemic ethyl 3-hydroxy-3-phenylpropanoate, allowing for the separation of the unreacted (S)-enantiomer of the ester and the produced (R)-enantiomer of the acid. researchgate.net

More complex, multi-enzyme cascade reactions are also being developed. mdpi.com One-pot biocatalytic cascades have been designed to produce various L-phenylalanine derivatives from simple aldehydes or carboxylic acids. nih.govbiorxiv.org These systems can combine several enzymes, such as a transaldolase, a dehydratase, and an aminotransferase, to build the amino acid scaffold in a single pot with high yield and enantioselectivity. nih.govbiorxiv.org While not directly reported for this compound, these biocatalytic retrosynthesis approaches demonstrate the potential for developing enzymatic routes to a wide range of non-standard amino acids. polimi.itacs.org

Table of Compounds

Enzyme-Catalyzed Kinetic Resolution for Chiral Intermediates

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure chiral intermediates, which are crucial for the synthesis of many pharmaceuticals. researchgate.net This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

Lipases are among the most extensively used enzymes for this purpose due to their ability to catalyze hydrolysis, esterification, and transesterification reactions with high chemo-, regio-, and enantioselectivity. researchgate.net For instance, lipases have been successfully employed in the kinetic resolution of racemic N-acetyl phenylalanine and its analogs. researchgate.net The choice of solvent and reaction conditions can significantly influence the efficiency and enantioselectivity of the resolution.

A notable application of enzymatic resolution is in the synthesis of chiral phosphoramidate (B1195095) precursors for antiviral prodrugs. nih.gov Variants of the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta have demonstrated high stereoselectivity in hydrolyzing these precursors. nih.gov For example, the G60A-PTE variant shows a 165-fold preference for the RP isomer, while the In1W-PTE variant exhibits a remarkable 1400-fold preference for the SP isomer. nih.gov This high degree of selectivity allows for the preparative-scale isolation of the desired isomers with no detectable contamination from the other. nih.gov

The use of ionic liquids as a reaction medium in enzymatic kinetic resolution has also gained attention. mdpi.com Ionic liquids can provide a stable environment for enzymes, potentially enhancing their activity, selectivity, and stability. mdpi.com In a study on the kinetic resolution of a β-blocker derivative, a two-phase system of an ionic liquid ([EMIM][BF4]) and toluene, with Candida rugosa lipase, yielded a high enantiomeric excess of the product. mdpi.com

| Enzyme/System | Substrate | Key Finding | Reference |

| Lipase | Racemic N-acetyl phenylalanine and analogues | Demonstrates the utility of lipases in resolving chiral drug intermediates. researchgate.net | researchgate.net |

| Phosphotriesterase (PTE) variants | Chiral phosphoramidate precursors | High stereoselectivity, with variants showing up to a 1400-fold preference for one isomer. nih.gov | nih.gov |

| Candida rugosa lipase in [EMIM][BF4]/toluene | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | Achieved high enantiomeric excess (eep = 96.2%) and enantioselectivity (E = 67.5). mdpi.com | mdpi.com |

Microbial Transformations in this compound Production

Microbial transformation offers an alternative and often more sustainable approach to chemical synthesis. nih.gov This method utilizes whole microbial cells or their enzymes to carry out specific chemical conversions. It is particularly advantageous for its operational simplicity, high selectivity, and mild reaction conditions. nih.gov

An artificially designed amino-group-transformation biocatalytic process has been developed for the synthesis of diverse phenylpropionic acids from simple phenols, pyruvate, and ammonia. nih.gov This modular cascade process, employing engineered Escherichia coli catalysts, can produce (S)-α-amino acids, α-keto acids, (R)-α-amino acids, and (R)-β-amino acids with good conversion rates (68-99%) and high enantioselectivities (>98%). nih.gov

Metabolically engineered microorganisms have also been employed for the production of related compounds like 3-hydroxypropanoic acid (3-HP) from renewable resources such as glycerol (B35011). frontiersin.org Various microbes naturally possess the biosynthetic pathways for 3-HP, and these pathways have been introduced into industrial workhorses like E. coli and Saccharomyces cerevisiae. frontiersin.org

The degradation of certain amino acids, such as valine, threonine, isoleucine, and methionine, can lead to the production of propionate (B1217596) through propionyl-CoA. mdpi.com While fermentations using complex media can result in propionate production in many organisms, the economic viability can be a challenge. mdpi.com However, combining amino acid anabolic and catabolic pathways within a single microorganism presents a potential strategy for producing propionate from glucose. mdpi.com

| Microbial System | Substrate(s) | Product(s) | Key Findings | Reference |

| Engineered Escherichia coli | Phenols, pyruvate, ammonia | Diverse phenylpropionic acids | Modular biocatalytic cascade with high conversion (68-99%) and enantioselectivity (>98%). nih.gov | nih.gov |

| Lactobacillus reuteri | Glycerol | 3-Hydroxypropanoic acid (3-HP) | Naturally produces 3-HP via a coenzyme A-dependent pathway. mdpi.com | mdpi.com |

| Various microorganisms | Amino acids (valine, threonine, etc.) | Propionate | Degradation pathways can yield propionate, offering a potential route from glucose. mdpi.com | mdpi.com |

Novel Synthetic Strategies and Innovations for this compound

The development of novel synthetic methods for this compound and related compounds is driven by the need for more efficient, sustainable, and cost-effective processes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In peptide synthesis, which shares common amide bond formation steps with the synthesis of this compound, there is a strong push towards more sustainable practices to address issues like high process mass intensity (PMI) and the use of hazardous solvents. unibo.it

One green approach involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent in solution-phase peptide synthesis. unibo.it This method allows for fast reaction times and can be performed in greener solvents like ethyl acetate (EtOAc), replacing more hazardous solvents like N,N-dimethylformamide (DMF). unibo.it A one-pot protocol using this approach has achieved a significantly low PMI, highlighting its potential for sustainable manufacturing. unibo.it

The development of biocatalytic processes, as discussed in the previous sections, is also a cornerstone of green chemistry. By operating under mild conditions and often in aqueous media, biocatalysis can significantly reduce the environmental impact compared to traditional chemical methods. researchgate.net The use of renewable feedstocks, such as glycerol for the production of 3-hydroxypropanoic acid, further enhances the green credentials of these bioprocesses. frontiersin.orgrsc.org

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. This technology is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

A continuous protocol for solution-phase peptide synthesis using T3P® as a coupling reagent has been reported. unibo.it This approach not only benefits from the green aspects of the reagent and solvent but also leverages the efficiencies of continuous processing.

Advanced Characterization Methodologies for 3 Acetamido 3 Phenylpropanoic Acid

Spectroscopic Techniques for Structural Elucidation of 3-Acetamido-3-phenylpropanoic Acid

Spectroscopic methods are indispensable for confirming the identity and structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon skeletal framework.

¹H NMR: The proton NMR spectrum of a related compound, 3-phenylpropionic acid, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For 3-phenylpropionic acid, the phenyl protons typically appear as a multiplet in the aromatic region (around 7.15-7.36 ppm). upb.roresearchgate.net The methylene (B1212753) protons adjacent to the phenyl group and the carboxylic acid also exhibit distinct chemical shifts. upb.roresearchgate.net In this compound, the introduction of the acetamido group at the C3 position would introduce a methine proton (CH) signal, coupled to the adjacent methylene protons. The acetyl group would present a singlet for the methyl protons, and the amide proton would show a signal that can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information on the carbon atoms within the molecule. For 3-phenylpropionic acid, the carbonyl carbon of the carboxylic acid is typically observed downfield (around 177.76 ppm). researchgate.net The carbons of the phenyl ring appear in the aromatic region (approximately 127-134 ppm), and the methylene carbons are found upfield. upb.roresearchgate.net For this compound, the carbonyl carbon of the amide group would also be present, along with the methyl carbon of the acetyl group.

A study on labeled 3-phenylpropionic acids provided detailed NMR data which serves as a valuable reference. upb.roresearchgate.net

Interactive Data Table: Representative NMR Data for Phenylpropanoic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Phenyl (aromatic) | 7.15 - 7.36 (m) | upb.roresearchgate.net |

| ¹H | Carboxylic Acid (COOH) | ~10.72 - 11.05 (s) | upb.roresearchgate.net |

| ¹H | Methylene (CH₂) adjacent to phenyl | ~2.93 - 3.64 | upb.roresearchgate.net |

| ¹³C | Carbonyl (COOH) | ~177.76 | researchgate.net |

| ¹³C | Phenyl (aromatic) | ~127.35 - 133.28 | researchgate.net |

| ¹³C | Methylene (CH₂) | ~30.45 - 41.05 | upb.roresearchgate.net |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts for this compound will vary based on the specific solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of a related compound, N-acetyl-L-phenylalanine, shows characteristic absorption bands that are highly relevant. researchgate.net

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A signal from the amide group.

C=O Stretch: Two distinct carbonyl absorption bands are anticipated: one for the carboxylic acid and another for the amide functional group. In N-acetyl-L-phenylalanine, these appear at approximately 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net

C-H Stretch: Signals corresponding to the aromatic and aliphatic C-H bonds.

C=C Stretch: Absorptions from the aromatic phenyl ring.

The NIST Chemistry WebBook provides IR spectral data for 3-phenylpropanoic acid, which can be used as a foundational reference. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | Broad, ~2500-3300 | nist.gov |

| Amide | N-H Stretch | ~3300 | researchgate.net |

| Carboxylic Acid | C=O Stretch | ~1700-1725 | nist.gov |

| Amide | C=O Stretch (Amide I) | ~1650 | researchgate.net |

| Amide | N-H Bend (Amide II) | ~1550 | researchgate.net |

| Aromatic Ring | C=C Stretch | ~1450-1600 | nist.gov |

| Alkane | C-H Stretch | ~2850-3000 | upb.ro |

| Aromatic | C-H Stretch | ~3000-3100 | upb.ro |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments with high confidence. nih.gov

The molecular weight of this compound is 207.23 g/mol . In an MS experiment, the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻) would be expected at an m/z corresponding to this mass. HRMS would provide a precise mass, for instance, the computed monoisotopic mass is 207.08954328 Da. nih.govnih.gov

Common fragmentation patterns for this compound would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the bond between the phenyl group and the propanoic acid chain. The mass spectrum of 3-phenylpropanoic acid shows characteristic fragments that can serve as a reference. researchgate.netmassbank.eu

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | nih.govnih.gov |

| Molecular Weight | 207.23 g/mol | nih.gov |

| Monoisotopic Mass | 207.08954328 Da | nih.govnih.gov |

| InChIKey | HTWAFOFDKZAKQP-UHFFFAOYSA-N | nih.gov |

| Common Fragments | Loss of COOH, Loss of CH₃CO, Phenyl-containing fragments | researchgate.netmassbank.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV absorption is primarily due to the phenyl group. Aromatic amino acids like phenylalanine typically exhibit absorption maxima around 260 nm. researchgate.net Therefore, it is expected that this compound will have a similar UV absorption profile, with a maximum absorbance (λmax) in this region. This characteristic absorption can be utilized for quantitative analysis using techniques like HPLC. nih.govresearchgate.net

Chromatographic Techniques for Analysis and Purification of this compound

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of compounds like this compound. A typical HPLC method involves a stationary phase (column) and a mobile phase (solvent system).

For the analysis of related phenylpropanoic acid derivatives, reversed-phase HPLC is common. nih.govresearchgate.net Chiral HPLC methods have also been developed for the separation of enantiomers of similar compounds, often utilizing a chiral stationary phase like Chiralcel OJ-H. nih.gov The mobile phase often consists of a mixture of an organic solvent (like isopropanol (B130326) or acetonitrile) and an aqueous buffer, sometimes with additives like trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs, such as 261 nm for a similar compound, dl-3-phenyllactic acid. nih.govresearchgate.net

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase (e.g., C18) or Chiral (e.g., Chiralcel OJ-H) | nih.govmdpi.com |

| Mobile Phase | Mixture of Hexane (B92381)/Isopropanol or Acetonitrile (B52724)/Water with additives (e.g., TFA) | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV at ~260 nm | researchgate.netnih.govresearchgate.net |

| Application | Purity assessment, quantitative analysis, chiral separation | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, direct analysis by GC-MS is challenging. Therefore, a critical step of derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.

The derivatization process for amino acids and their derivatives typically targets the polar functional groups, namely the carboxylic acid and the amide group. A common approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Another method involves esterification of the carboxylic acid followed by acylation of the amino group. For instance, in the analysis of related amino acids like phenylalanine, derivatization with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been successfully employed, converting the amino acids into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This process increases the volatility and thermal stability of the compound, allowing for its passage through the gas chromatograph.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of the components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

After separation in the GC, the eluted compound enters the mass spectrometer. In the MS, the derivatized this compound molecules are ionized, typically by electron impact (EI), which causes them to fragment into a unique pattern of positively charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass-to-charge ratio (m/z) of the fragments is measured, allowing for the elucidation of the compound's structure and its unambiguous identification. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the mass of the entire derivative, along with characteristic fragment ions resulting from the loss of specific chemical groups.

Column Chromatography and Recrystallization

Purification is a critical step in the synthesis and analysis of this compound to remove impurities such as starting materials, by-products, and other contaminants. Column chromatography and recrystallization are two of the most effective and widely used techniques for this purpose.

Column Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase packed in a column. For the purification of this compound, a normal-phase or reverse-phase chromatography setup can be employed.

In a typical normal-phase setup, a polar stationary phase like silica (B1680970) gel is used with a non-polar to moderately polar mobile phase (eluent). The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel down the column more quickly. A gradient of solvents with increasing polarity is often used to elute the compounds in order of their polarity.

Reverse-phase chromatography, on the other hand, uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. In this case, more non-polar compounds will be retained longer on the column.

The choice of the chromatographic system depends on the nature of the impurities present in the crude product. For instance, in the purification of related N-acetyl-β-amino acid acylases, a series of column chromatography steps including Phenyl Sepharose, Q-Sepharose, and Superdex 200 were utilized to achieve high purity. tandfonline.com While these are used for protein purification, the principles of hydrophobic interaction and ion exchange are also applicable to small molecules.

Recrystallization: Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For N-acetylated amino acids, various solvents have been reported to be effective for recrystallization. For example, N-acetyl-DL-phenylalanine has been recrystallized from water, acetone, ethyl acetate (B1210297), and chloroform. lookchem.com The synthesis of N-acetyl-L-phenylalanine also involves a recrystallization step from hot water. prepchem.com For a related β-amino acid derivative, a mixture of hexane and tert-butyl methyl ether (TBME) was used for recrystallization. orgsyn.org

The effectiveness of the purification can be assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like NMR or GC-MS.

X-ray Crystallography for Solid-State Structure Determination

The process begins with growing a suitable single crystal, which can be achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion methods. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal.

By analyzing the diffraction pattern using complex mathematical algorithms, specifically Fourier transforms, an electron density map of the unit cell (the basic repeating unit of the crystal) is generated. This map is then interpreted to determine the positions of the individual atoms, leading to the final three-dimensional structure of the molecule.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique has been widely applied to determine the structures of related amino acids and their derivatives. For example, the crystal structure of calmodulin, a protein, has been studied with the incorporated unnatural amino acid 3-fluorophenylalanine, demonstrating the utility of X-ray crystallography in elucidating the fine structural details of molecules containing phenylalanine derivatives. researchgate.net

The data obtained from X-ray crystallography for this compound would provide invaluable information, including:

Precise bond lengths and angles: Confirming the covalent structure of the molecule.

Molecular conformation: Revealing the preferred spatial arrangement of the acetamido, phenyl, and propanoic acid groups.

Intermolecular interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

Stereochemistry: Unambiguously determining the absolute configuration of chiral centers if a single enantiomer is crystallized.

This detailed structural information is fundamental for understanding the compound's physical properties and its interactions with other molecules.

Computational and Theoretical Studies on 3 Acetamido 3 Phenylpropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study related molecules, providing a framework for understanding 3-Acetamido-3-phenylpropanoic acid. For instance, DFT calculations at the B3LYP/6-311G** level have been used to investigate the structural stability and vibrational spectra of similar compounds like 3-phenylpropionic acid and L-phenylalanine. researchgate.netresearchgate.net

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. In studies of similar amino acids like D-phenylalanine, the HOMO and LUMO energy levels have been calculated to predict electronic behavior. yildiz.edu.tr For this compound, the presence of the phenyl ring, acetamido group, and carboxylic acid group would influence the electron distribution, with the π-system of the benzene (B151609) ring and the oxygen atoms being potential sites of high electron density. mdpi.com

Table 1: Illustrative HOMO-LUMO Data based on Phenylalanine Studies This table presents hypothetical data for this compound, based on methodologies applied to related compounds like D-phenylalanine.

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicates chemical reactivity and kinetic stability. yildiz.edu.tr |

Data is illustrative and derived from the principles outlined in cited research on analogous compounds.

DFT calculations are highly effective for mapping out reaction pathways and understanding the energetics of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. This information is vital for understanding how a compound like this compound might be synthesized or how it might metabolize. For example, the mechanism of nucleophilic substitution reactions has been explored for related compounds like 3-bromo-3-phenylpropanoic acid, where the bromine atom acts as a leaving group. A similar approach could be used to model reactions involving the carboxyl or acetamido groups of the target molecule, providing insights into its reactivity and stability under various conditions.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational frequencies and normal modes of a molecule, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental results to provide a detailed assignment of the spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.

Studies on parent molecules like 3-phenylpropionic acid and L-phenylalanine have demonstrated that DFT calculations can accurately predict their vibrational spectra. researchgate.netresearchgate.net These analyses have provided complete vibrational assignments for the normal modes of the molecules. researchgate.net For this compound, such calculations would help assign the characteristic vibrations of the C=O stretch in the carboxylic acid and amide groups, the N-H bend of the amide, and various modes associated with the phenyl ring.

Table 2: Representative Vibrational Frequencies from DFT Studies on Related Molecules This table shows examples of how calculated frequencies (using DFT) compare to experimental frequencies for L-phenylalanine, a structurally related amino acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Phenyl Ring C-H Stretch | 3085 | 3088 |

| CH₂ Asymmetric Stretch | 2960 | 2962 |

| C=O Stretch (Carboxyl) | 1750 | 1745 |

| Amide I (C=O Stretch) | 1660 | 1665 |

| Phenyl Ring C=C Stretch | 1605 | 1607 |

Data adapted from principles and findings in vibrational analyses of related compounds. researchgate.netacs.org

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a protein (receptor) at the atomic level. These methods are fundamental in drug discovery and molecular biology for identifying potential molecular targets and understanding the basis of binding affinity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

In studies of similar phenylpropanoid derivatives, molecular docking has been used to evaluate their inhibitory potential against enzymes like tyrosinase. nih.gov These studies calculate docking scores and binding energies to identify potent inhibitors. nih.gov For this compound, docking simulations could be performed against a variety of protein targets to predict its potential biological activity. The results would provide a ranked list of potential protein partners based on predicted binding affinities.

Table 3: Illustrative Molecular Docking Results This table demonstrates the type of data generated from a molecular docking study, using a hypothetical protein target for this compound.

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Example Kinase | -7.8 | 2.5 | ARG 145, LYS 78, ASP 210 |

| Example Protease | -6.9 | 8.2 | SER 195, HIS 57, GLY 193 |

| Example Transporter | -7.2 | 5.6 | TYR 98, PHE 250, ASN 112 |

Data is illustrative, based on the methodologies and types of results reported in docking studies of related compounds. mdpi.comnih.gov

The stability of a ligand-protein complex is determined by a combination of intermolecular interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. Hydrogen bonds are particularly important for specificity and are a key focus of docking analysis. mdpi.com

A hydrogen bond is a non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., O-H or N-H) and another nearby electronegative atom (the acceptor). gatech.edu In this compound, the carboxylic acid group contains a hydrogen bond donor (-OH) and acceptor (C=O), and the acetamido group contains both a donor (N-H) and an acceptor (C=O). These functional groups can form a network of hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, aspartate, glutamate, and arginine. mdpi.com Docking simulations provide detailed visualizations of these interactions, including the specific atoms involved and the bond distances, which are typically in the range of 1.8 to 2.2 Å for the H-to-acceptor distance. gatech.edu

Table 4: Potential Hydrogen Bond Interactions for this compound

| Functional Group on Ligand | Potential H-Bonding Partner (Amino Acid Residue) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Ligand as H-bond donor and acceptor (salt bridge) |

| Carboxylic Acid (-COOH) | Serine, Threonine, Asparagine | Ligand as H-bond donor/acceptor |

| Acetamido (N-H) | Aspartate, Glutamate, Carbonyl backbone | Ligand as H-bond donor |

| Acetamido (C=O) | Arginine, Lysine, Serine | Ligand as H-bond acceptor |

This table is based on the fundamental principles of hydrogen bonding in protein-ligand interactions. mdpi.comgatech.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure and the activity or property of interest. researchgate.net For a compound like this compound, QSAR and QSPR can be instrumental in predicting its potential biological effects and physicochemical behavior even before it is synthesized or tested in a lab. nih.gov The general workflow involves compiling and curating data, building the model, and evaluating its performance to understand how structural features influence biological outcomes. nih.gov

Prediction of Biological Activities based on Structural Characteristics

QSAR models are developed to correlate a molecule's structural features (descriptors) with its biological activity. nih.gov These descriptors can include electronic properties, shape, size, and hydrophobicity. nih.gov For derivatives of propanoic acid, QSAR studies have been employed to predict a range of biological activities. The process often involves generating a dataset of similar compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive model. researchgate.netabechem.com

Analysis of Substituent Effects on Bioactivity

The core of many QSAR studies is understanding how different functional groups or "substituents" attached to a parent molecule affect its biological activity. nih.gov For compounds related to this compound, research has demonstrated clear relationships between the nature and position of substituents and the resulting bioactivity.

For example, in a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, the introduction of different substituents led to varied antimicrobial activity. nih.gov The highest antibacterial activity was observed in compounds with furan (B31954) and bromothiophene substituents, while a naphthoquinone ring also conferred strong activity. nih.gov Conversely, aromatic substituents like nitro (NO₂), fluorine (F), and chlorine (Cl) did not show any inhibitory effect in that specific series. nih.gov

In another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, substituents were shown to modulate anticancer activity against A549 non-small cell lung cancer cells. mdpi.com A 2-furyl substituent resulted in the most promising and selective anticancer activity. mdpi.com Other substitutions on the phenyl group, such as 4-NO₂, 4-Cl, diethylamino, or 4-OH, resulted in moderate anticancer activity. mdpi.com

These findings illustrate that modifying the phenyl ring or other parts of the propanoic acid scaffold can tune the biological effect. A QSAR analysis would quantify these relationships, allowing for the rational design of new derivatives of this compound with potentially enhanced and more selective therapeutic properties. nih.gov

Table 1: Effect of Different Substituents on the Biological Activity of Propanoic Acid Derivatives

| Parent Scaffold | Substituent | Observed Biological Activity | Reference |

| 3-{5-substituted...amino}propanoic acid | Furan, Bromothiophene | High antibacterial activity | nih.gov |

| 3-{5-substituted...amino}propanoic acid | Naphthoquinone | High antibacterial activity | nih.gov |

| 3-{5-substituted...amino}propanoic acid | NO₂, F, Cl | No inhibiting effect | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 2-Furyl | Promising, selective anticancer activity | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 4-NO₂ | Favorable anticancer activity | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 4-Cl, Diethylamino, 4-OH | Similar, moderate anticancer activity | mdpi.com |

Computational Toxicology and Pharmacokinetic Predictions

In silico methods are increasingly used in the early stages of drug discovery to predict the potential toxicity and pharmacokinetic profiles of new chemical entities. researchgate.net These computational approaches help to identify and filter out compounds with unfavorable properties, thereby reducing the reliance on costly and time-consuming laboratory experiments. mdpi.com

In silico Toxicology Studies

Computational toxicology uses a compound's structure to predict its potential for adverse health effects. mdpi.com These predictions can cover a wide range of toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity. frontiersin.org For this compound, toxicity can be estimated by comparing its structural features to databases of known toxicants and by using QSAR models trained to recognize toxicophores (molecular fragments associated with toxicity). frontiersin.orgnih.gov

Publicly available data from computational predictions provide some initial insights. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which relies on data and computational models, this compound is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation. nih.gov

Table 2: Predicted Hazard Classifications for this compound

| Hazard Statement | GHS Classification | Source |

| Causes skin irritation | Skin Irritation Category 2 | nih.gov |

| Causes serious eye irritation | Eye Irritation Category 2A | nih.gov |

| May cause respiratory irritation | Specific Target Organ Toxicity Single Exposure Category 3 | nih.gov |

Pharmacokinetic Property Predictions

Pharmacokinetics, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), describes how the body processes a chemical compound. researchgate.net Predicting these properties computationally is a critical step in evaluating a molecule's potential as a drug. nih.gov In silico tools can estimate key ADME parameters based on a molecule's physicochemical properties. researchgate.net

For this compound, several key pharmacokinetic properties have been predicted using computational models. These predictions provide estimates for its solubility, lipophilicity, and potential to cross biological membranes, which are crucial for its absorption and distribution in the body. frontiersin.org For example, the predicted octanol/water partition coefficient (XLogP3) of 0.6 suggests a relatively hydrophilic nature. nih.gov The topological polar surface area (TPSA) is a descriptor used to predict drug transport properties; a value of 66.4 Ų is within the range typically associated with good oral bioavailability. nih.gov

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Method/Descriptor | Significance in Pharmacokinetics | Reference |

| Molecular Weight | 207.23 g/mol | PubChem | Influences diffusion and transport | nih.gov |

| Octanol/Water Partition Coefficient | 0.6 | XLogP3 | Predicts lipophilicity and membrane permeability | nih.gov |

| Hydrogen Bond Donors | 2 | Cactvs | Influences solubility and receptor binding | nih.gov |

| Hydrogen Bond Acceptors | 3 | Cactvs | Influences solubility and receptor binding | nih.gov |

| Rotatable Bond Count | 4 | Cactvs | Relates to conformational flexibility | nih.gov |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Cactvs | Predicts transport properties and oral bioavailability | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Anti-inflammatory and Analgesic Research

Derivatives of 3-Acetamido-3-phenylpropanoic acid have demonstrated notable potential as anti-inflammatory and analgesic agents. This activity is primarily attributed to their interaction with key enzymes involved in the inflammatory cascade.

Research has shown that certain derivatives of this compound can inhibit cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are the primary enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The ability of these compounds to inhibit COX enzymes suggests a direct mechanism for their anti-inflammatory and analgesic effects. For instance, studies on related phenylpropanoic acid derivatives have highlighted their potential to reduce inflammation by targeting these enzymatic pathways. nih.gov The inhibition of COX-2 is a particularly attractive feature for anti-inflammatory drug design, as this isoform is predominantly upregulated at sites of inflammation.

By inhibiting COX enzymes, derivatives of this compound can effectively modulate the synthesis of prostaglandins. nih.gov Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including the inflammatory response, pain signaling, and fever. By reducing the production of prostaglandins, these compounds can help to alleviate the symptoms of inflammation and pain.

Anticancer Activity and Related Mechanisms

In addition to its anti-inflammatory properties, this compound and its derivatives have been the subject of extensive research for their potential as anticancer agents. nih.govnih.govresearchgate.netresearchgate.net These investigations have uncovered several mechanisms through which these compounds may exert their cytotoxic effects against cancer cells.

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov Studies have shown that derivatives of this compound can trigger apoptotic pathways in various cancer cell lines. mdpi.com For example, research on related compounds has demonstrated their ability to induce apoptosis in lung cancer cells, including those resistant to standard chemotherapeutic agents. mdpi.com This suggests that these compounds may be effective against a broader range of tumors.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | mdpi.com |

| Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | mdpi.com |

| Cisplatin (B142131) (control) | A549 (Lung Carcinoma) | > control | mdpi.com |

Aminopeptidase (B13392206) N (APN), also known as CD13, is a cell-surface enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor growth, invasion, and angiogenesis. rndsystems.comnih.govuniprot.orgwikipedia.org Consequently, APN has emerged as a promising target for anticancer therapies. nih.gov Research has focused on developing inhibitors of APN, and some derivatives of 3-phenylalanine, a structurally related compound, have shown inhibitory activity against this enzyme. nih.gov This line of research suggests that this compound derivatives could also be designed to target APN, thereby inhibiting tumor progression.

Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by attaching an alkyl group to DNA, which ultimately disrupts DNA replication and leads to cell death. nih.govnursingcenter.commdpi.comwikipedia.orgoncohemakey.com While direct evidence for this compound acting as a DNA alkylating agent is still under investigation, its structural features and the observed cytotoxic effects in some studies hint at the possibility of such a mechanism. Further research is needed to elucidate whether this compound or its derivatives can directly modify DNA in a manner consistent with alkylating agents.

Antimicrobial and Antifungal Investigations

The 3-phenylpropanoic acid core structure and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial and antifungal agents. Research has shown that modifications to this basic structure can lead to compounds with significant activity against a range of pathogens.

Naturally occurring chlorinated derivatives of 3-phenylpropanoic acid have been isolated from the marine actinomycete Streptomyces coelicolor. nih.govanr.fr These compounds demonstrated noteworthy and selective activity against bacteria such as Escherichia coli and Staphylococcus aureus. nih.govanr.frnih.gov For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid showed a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. nih.gov Other derivatives displayed antifungal activity against Candida albicans with MIC values of 32 µg/mL. nih.gov

Synthetic derivatives have also shown considerable promise. The introduction of a 4-hydroxyphenylamino group to the propanoic acid scaffold has yielded compounds with structure-dependent antimicrobial effects against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with MIC values as low as 0.5 to 1 µg/mL for some derivatives. epa.gov These compounds were also active against drug-resistant fungal pathogens like Candida auris, with MICs ranging from 0.5 to 64 µg/mL. epa.gov Further modifications, such as the inclusion of heterocyclic substituents on hydrazone derivatives, resulted in potent, broad-spectrum antimicrobial activity. epa.gov

The acetamido group itself appears to be a crucial component for the antibacterial capacity in related structures like aurones, where 5-acetamidoaurones demonstrated significantly better antibacterial activity than their 5-amino counterparts. sigmaaldrich.com

Table 1: Antimicrobial and Antifungal Activity of Selected Phenylpropanoic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 64 | nih.gov |

| Cyclo(l-Phe-trans-4-OH-l-Pro) | Candida albicans | 32 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Hydrazone 15) | Enterococcus faecalis (VRE) | 0.5 | epa.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Hydrazone 14) | Staphylococcus aureus (MRSA) | 1 | epa.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Hydrazone 16) | Candida auris | 8 | epa.gov |

Enzyme Inhibition Studies Beyond COX and APN

Beyond its well-known applications, the this compound scaffold has been explored for its inhibitory potential against other clinically relevant enzymes.

Metallo-beta-lactamase Inhibition

The rise of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamases (MBLs), has spurred the search for effective inhibitors. A close derivative, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, has been identified as a model inhibitor for these enzymes. To better understand its mechanism of action within the body, a carbon-14 (B1195169) labeled version of this compound was synthesized for use in in vivo pharmacological studies. The development of MBL inhibitors is a critical strategy to restore the efficacy of carbapenem (B1253116) antibiotics against resistant pathogens.

Acetylcholine Esterase and Butyrylcholine Esterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for neurodegenerative conditions like Alzheimer's disease. While direct studies on this compound are limited, related structures have been investigated. For example, newly synthesized carbacylamidophosphates have been evaluated for their inhibitory kinetics against human AChE and bovine serum BChE. Research into other scaffolds, such as coumarins and naphthoquinones, has revealed structure-activity relationships that could guide the modification of phenylpropanoic acid derivatives to enhance cholinesterase inhibition. The search for new inhibitors from both natural and synthetic sources is ongoing, with peptides and lupinine (B175516) derivatives showing promise as templates for development.

Trypsin Inhibition

Trypsin, a serine protease, is another enzyme target of interest. While direct inhibition by this compound has not been extensively reported, research on other small molecules provides a basis for potential development. For instance, a potent and selective trypsin inhibitor, (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, has been identified with a Ki value of 0.1 µM. nih.gov This demonstrates that molecules incorporating a phenyl group can be designed to fit into the active site of trypsin selectively. Flavonoids have also been studied as trypsin inhibitors, with their effectiveness dependent on specific hydroxylation patterns.

Development of this compound Derivatives as Therapeutic Agents

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The this compound scaffold is a versatile template for the design and synthesis of novel therapeutic agents. medicinal chemists have systematically modified its structure to enhance potency and selectivity for various biological targets.

Structure-activity relationship (SAR) studies on substituted phenylpropanoic acid derivatives have highlighted several key factors for optimizing activity. These include the stereochemistry and nature of substituents at the alpha-position, the distance between the carboxyl group and the central benzene (B151609) ring, the type of linking group, and the substituents on the distal hydrophobic tail.

Synthetic strategies often involve multi-step reactions. For example, novel anticancer agents based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold were created through esterification, oximation, and hydrazinolysis. In another approach, 2-(4-methylphenyl)propionic acid was synthesized and subsequently modified to create dual COX inhibitory-antibacterial agents. The Schotten-Baumann reaction has been employed to synthesize a series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives as potential anticoagulants targeting Factor VIIa.

These synthetic efforts have led to the identification of derivatives with low micromolar or even nanomolar activity against their targets, underscoring the potential of the this compound framework as a foundation for developing potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound and related phenyl-containing scaffolds, SAR studies have been instrumental in optimizing their therapeutic potential.